molecular formula C16H13ClN2O B13994317 1-(4-Methoxybenzyl)-4-chlorophthalazine

1-(4-Methoxybenzyl)-4-chlorophthalazine

Cat. No.: B13994317
M. Wt: 284.74 g/mol
InChI Key: DQIMGVZYKGQXRH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-chlorophthalazine is a chemical compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the 4-methoxybenzyl and 4-chloro substituents on the phthalazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-4-chlorophthalazine typically involves the reaction of 4-chlorophthalic anhydride with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-4-chlorophthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phthalazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phthalazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted phthalazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-chlorophthalazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-chlorophthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

1-(4-Methoxybenzyl)-4-chlorophthalazine is unique due to the presence of both the 4-methoxybenzyl and 4-chloro substituents on the phthalazine ring. This combination of substituents imparts distinct chemical reactivity and biological activity to the compound, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

1-chloro-4-[(4-methoxyphenyl)methyl]phthalazine

InChI

InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-18-15/h2-9H,10H2,1H3

InChI Key

DQIMGVZYKGQXRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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